molecular formula C22H34N4O4 B608171 (2E,4E,6E)-N-[(3S,6S,9S)-3,7-dimethyl-2,5,8-trioxo-6-propan-2-yl-1,4,7-triazacyclododec-9-yl]octa-2,4,6-trienamide CAS No. 1198588-57-6

(2E,4E,6E)-N-[(3S,6S,9S)-3,7-dimethyl-2,5,8-trioxo-6-propan-2-yl-1,4,7-triazacyclododec-9-yl]octa-2,4,6-trienamide

Cat. No. B608171
M. Wt: 418.53
InChI Key: IBQPLRWXHSRNAW-VUOPYGPLSA-N
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Description

JBIR-15 is a fungal metabolite produced by A. sclerotiorum. It has antifungal activity against C. albicans (MIC = 30 μM) but has no observable antibacterial activity against E. coli and S. aureus or cytotoxicity against HL-60 and A549 cells.
JBIR-15 is a fungal metabolite. It demonstrates antifungal activity against C. albicans.

Scientific Research Applications

Chemical Structure and Analysis

A study on compounds closely related to the chemical , specifically the monoterpenes obtained from Histiogaster sp. A096, highlights the importance of detailed chemical analysis including GC/MS, UV, and NMR spectra in understanding the structural properties of such complex molecules (Hiraoka et al., 2001).

Catalytic Potential in Oxidation Processes

The synthesis and catalytic properties of manganese complexes containing 1,4,7-triazacyclononane-derived ligands, as found in the compound under discussion, have been studied. These complexes show potential for catalyzing the oxidation of olefins, alkanes, and alcohols, indicating the compound's relevance in catalytic chemistry (Romakh et al., 2007).

Synthetic Applications

Research on synthetic blocks derived from compounds like R-(−)-carvone, which share structural similarities with the compound , underscores the synthetic versatility of such molecules in creating various functionally diverse derivatives (Valeev et al., 2010).

Potential in Drug Development

Studies on chromene derivatives demonstrate the compound's potential application in drug development, particularly as leads for new anticancer drugs. Such compounds have been shown to act as DNA intercalators, which is critical in the design of anticancer therapies (Santana et al., 2020).

Coordination Chemistry and Complex Formation

Research on the coordinative flexibility of related compounds in forming mononuclear and binuclear complexes demonstrates the compound's significance in coordination chemistry. Such studies contribute to understanding the complexation behavior of these molecules (Warren et al., 2004).

Biological Activities and Applications

The synthesis and study of novel triazole compounds containing N,N‐dialkyldithiocarbamate moiety, structurally related to the compound , reveal potential biological activities including fungistasis and plant growth regulation (Liangzhong et al., 2010).

properties

IUPAC Name

(2E,4E,6E)-N-[(3S,6S,9S)-3,7-dimethyl-2,5,8-trioxo-6-propan-2-yl-1,4,7-triazacyclododec-9-yl]octa-2,4,6-trienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O4/c1-6-7-8-9-10-13-18(27)25-17-12-11-14-23-20(28)16(4)24-21(29)19(15(2)3)26(5)22(17)30/h6-10,13,15-17,19H,11-12,14H2,1-5H3,(H,23,28)(H,24,29)(H,25,27)/b7-6+,9-8+,13-10+/t16-,17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQPLRWXHSRNAW-VUOPYGPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=CC(=O)NC1CCCNC(=O)C(NC(=O)C(N(C1=O)C)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C=C/C(=O)N[C@H]1CCCNC(=O)[C@@H](NC(=O)[C@@H](N(C1=O)C)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,4E,6E)-N-[(3S,6S,9S)-3,7-dimethyl-2,5,8-trioxo-6-propan-2-yl-1,4,7-triazacyclododec-9-yl]octa-2,4,6-trienamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E,4E,6E)-N-[(3S,6S,9S)-3,7-dimethyl-2,5,8-trioxo-6-propan-2-yl-1,4,7-triazacyclododec-9-yl]octa-2,4,6-trienamide
Reactant of Route 2
Reactant of Route 2
(2E,4E,6E)-N-[(3S,6S,9S)-3,7-dimethyl-2,5,8-trioxo-6-propan-2-yl-1,4,7-triazacyclododec-9-yl]octa-2,4,6-trienamide
Reactant of Route 3
(2E,4E,6E)-N-[(3S,6S,9S)-3,7-dimethyl-2,5,8-trioxo-6-propan-2-yl-1,4,7-triazacyclododec-9-yl]octa-2,4,6-trienamide
Reactant of Route 4
(2E,4E,6E)-N-[(3S,6S,9S)-3,7-dimethyl-2,5,8-trioxo-6-propan-2-yl-1,4,7-triazacyclododec-9-yl]octa-2,4,6-trienamide
Reactant of Route 5
(2E,4E,6E)-N-[(3S,6S,9S)-3,7-dimethyl-2,5,8-trioxo-6-propan-2-yl-1,4,7-triazacyclododec-9-yl]octa-2,4,6-trienamide
Reactant of Route 6
(2E,4E,6E)-N-[(3S,6S,9S)-3,7-dimethyl-2,5,8-trioxo-6-propan-2-yl-1,4,7-triazacyclododec-9-yl]octa-2,4,6-trienamide

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